molecular formula C13H21NO3P- B14612694 Ethyl [(butylamino)(phenyl)methyl]phosphonate CAS No. 59488-02-7

Ethyl [(butylamino)(phenyl)methyl]phosphonate

Cat. No.: B14612694
CAS No.: 59488-02-7
M. Wt: 270.28 g/mol
InChI Key: VRMLJKGPUILMEZ-UHFFFAOYSA-M
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Description

Ethyl [(butylamino)(phenyl)methyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety through a carbon-phosphorus (C-P) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(butylamino)(phenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of phosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically proceed under mild conditions and result in the formation of the desired phosphonate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium complexes, can enhance the efficiency of the synthesis . Additionally, microwave irradiation has been employed to achieve rapid and efficient cross-coupling reactions involving phosphonates .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(butylamino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

Ethyl [(butylamino)(phenyl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(butylamino)(phenyl)methyl]phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its use as a corrosion inhibitor .

Comparison with Similar Compounds

Ethyl [(butylamino)(phenyl)methyl]phosphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its butylamino and phenyl groups contribute to its versatility in various applications.

Properties

CAS No.

59488-02-7

Molecular Formula

C13H21NO3P-

Molecular Weight

270.28 g/mol

IUPAC Name

[butylamino(phenyl)methyl]-ethoxyphosphinate

InChI

InChI=1S/C13H22NO3P/c1-3-5-11-14-13(18(15,16)17-4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3,(H,15,16)/p-1

InChI Key

VRMLJKGPUILMEZ-UHFFFAOYSA-M

Canonical SMILES

CCCCNC(C1=CC=CC=C1)P(=O)([O-])OCC

Origin of Product

United States

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